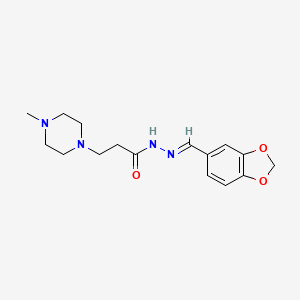

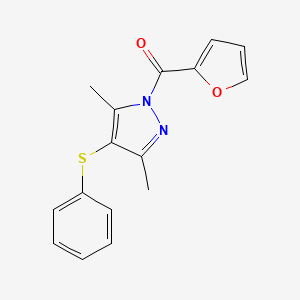

![molecular formula C19H22N2O5S B5537463 [2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves N-alkylation, where specific substituents are introduced to enhance the molecule's properties, such as polarity and fluorescence. A notable example is the alkylation of 2-methoxy-10H-phenothiazine to introduce 3-dimethylaminopropyl groups, which can be further derivatized to enhance the molecule's solubility and reactivity (Quesneau et al., 2020). This process is crucial for developing phenothiazine-coumarin hybrid dyes with desirable spectral features, particularly NIR-I emission in aqueous media.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including "[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate," is characterized by the presence of a phenothiazine core, which significantly influences its electronic and optical properties. The structure of related compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, has been elucidated using X-ray diffraction, revealing insights into the molecular configuration and interatomic distances that dictate the compound's reactivity and interaction with other molecules (Althoff et al., 2019).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including S-oxidation, which can be utilized for fluorogenic detection of reactive oxygen species (ROS). This capability makes them valuable tools in bioanalytical applications, where their reaction with ROS can be monitored through changes in fluorescence intensity (Quesneau et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds and Fluorescent Probes

A study revisited the N-alkylation of 2-methoxy-10H-phenothiazine, emphasizing its value as a building block for synthesizing bioactive compounds and fluorescent probes. The research focused on introducing substituents that can be converted into cationic or zwitterionic side chains, enhancing the polarity of hydrophobic molecular scaffolds. This approach led to the creation of phenothiazine-coumarin hybrid dyes with notable NIR-I emission in aqueous media, aiming at novel fluorescent markers for bioanalytical applications, including the detection of reactive oxygen species (ROS) (Quesneau et al., 2020).

Antitussive Agents Development

Research into the pharmacological activities of phenothiazine-10-carboxylic acid derivatives identified compounds with antitussive activity comparable to codeine. One specific compound, dimethyl-amino-ethoxy-ethyl phenothiazine-10-carboxylate, was highlighted for its strong antitussive efficacy, low toxicity, and minimal antispasmodic activity, suggesting its potential for clinical use as a non-narcotic cough suppressant (Chappel et al., 1958).

Nonaqueous Redox Flow Batteries

A study explored the functionalization of a phenothiazine core to develop soluble multi-electron-transfer organic redox couples for nonaqueous redox flow batteries. The synthesis and electrochemical analysis of new phenothiazine derivatives demonstrated their potential as two-electron donors compatible with nonaqueous electrolytes, offering insights for the design of redox flow batteries (Attanayake et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(3-methoxyphenothiazin-10-yl)-N,N-dimethylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)10-11-19-14-6-4-5-7-16(14)21-17-12-13(20-3)8-9-15(17)19;3-1(4)2(5)6/h4-9,12H,10-11H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDMCNQFONOULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(C=C(C=C2)OC)SC3=CC=CC=C31.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Methoxy-phenothiazin-10-yl)-ethyl]-dimethyl-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)